molecular formula C11H12N2O4 B12049277 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione CAS No. 116435-46-2

5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B12049277
CAS No.: 116435-46-2
M. Wt: 236.22 g/mol
InChI Key: QFRGVTJEJUFFMW-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O4. It belongs to the class of imidazolidine-2,4-dione derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3,5-dimethoxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
  • 5,5-Dimethylimidazolidine-2,4-dione
  • 5-(4-Oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione

Comparison: Compared to similar compounds, 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring may enhance its solubility and interaction with biological targets .

Properties

CAS No.

116435-46-2

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O4/c1-16-7-3-6(4-8(5-7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15)

InChI Key

QFRGVTJEJUFFMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2C(=O)NC(=O)N2)OC

Origin of Product

United States

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